Metallothionein

Description

Properties

CAS No. |

98526-74-0 |

|---|---|

Molecular Formula |

C77H129N27O36S7 |

Molecular Weight |

2233.5 g/mol |

IUPAC Name |

(2R)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2R,3S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[2-[[2-[(2-amino-1-hydroxyethylidene)amino]-3-carboxy-1-hydroxypropylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxyethylidene]amino]hexanoic acid |

InChI |

InChI=1S/C77H129N27O36S7/c1-30(86-51(114)13-81-62(124)38(19-106)95-71(133)44(25-143)92-55(118)17-85-65(127)43(24-142)98-67(129)36(11-56(119)120)90-50(113)12-79)59(121)94-40(21-108)68(130)97-41(22-109)69(131)100-48(29-147)74(136)104-57(32(3)110)75(137)101-45(26-144)70(132)87-31(2)60(122)93-37(18-105)61(123)82-14-52(115)88-34(8-9-49(80)112)66(128)99-47(28-146)73(135)103-58(33(4)111)76(138)102-46(27-145)72(134)96-39(20-107)63(125)83-16-54(117)91-42(23-141)64(126)84-15-53(116)89-35(77(139)140)7-5-6-10-78/h30-48,57-58,105-111,141-147H,5-29,78-79H2,1-4H3,(H2,80,112)(H,81,124)(H,82,123)(H,83,125)(H,84,126)(H,85,127)(H,86,114)(H,87,132)(H,88,115)(H,89,116)(H,90,113)(H,91,117)(H,92,118)(H,93,122)(H,94,121)(H,95,133)(H,96,134)(H,97,130)(H,98,129)(H,99,128)(H,100,131)(H,101,137)(H,102,138)(H,103,135)(H,104,136)(H,119,120)(H,139,140)/t30-,31-,32-,33-,34-,35+,36?,37-,38-,39+,40-,41-,42+,43?,44-,45-,46+,47?,48-,57-,58+/m0/s1 |

InChI Key |

DIGQNXIGRZPYDK-WKSCXVIASA-N |

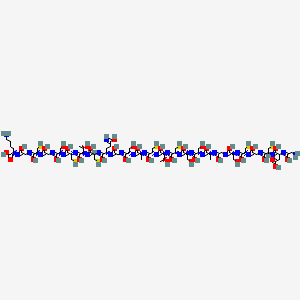

Isomeric SMILES |

C[C@@H]([C@@H](C(=N[C@@H](CS)C(=N[C@@H](C)C(=N[C@@H](CO)C(=NCC(=N[C@@H](CCC(=N)O)C(=NC(CS)C(=N[C@H]([C@H](C)O)C(=N[C@H](CS)C(=N[C@H](CO)C(=NCC(=N[C@H](CS)C(=NCC(=N[C@H](CCCCN)C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C([C@H](CS)N=C([C@H](CO)N=C([C@H](CO)N=C([C@H](C)N=C(CN=C([C@H](CO)N=C([C@H](CS)N=C(CN=C(C(CS)N=C(C(CC(=O)O)N=C(CN)O)O)O)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC(C(C(=NC(CS)C(=NC(CO)C(=NCC(=NC(CS)C(=NCC(=NC(CCCCN)C(=O)O)O)O)O)O)O)O)N=C(C(CS)N=C(C(CCC(=N)O)N=C(CN=C(C(CO)N=C(C(C)N=C(C(CS)N=C(C(C(C)O)N=C(C(CS)N=C(C(CO)N=C(C(CO)N=C(C(C)N=C(CN=C(C(CO)N=C(C(CS)N=C(CN=C(C(CS)N=C(C(CC(=O)O)N=C(CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

physical_description |

Solid; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Metallothionein: A Historical and Technical Guide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Metallothioneins (MTs) are a superfamily of low-molecular-weight, cysteine-rich proteins with a high affinity for heavy metal ions. First identified in the mid-20th century, their discovery opened a new chapter in our understanding of metal homeostasis, detoxification, and cellular defense mechanisms. This in-depth technical guide provides a comprehensive overview of the history of metallothionein's discovery, detailing the seminal experiments, the brilliant minds behind them, and the foundational data that paved the way for decades of research into this enigmatic and vital protein. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only a historical narrative but also a technical foundation, including experimental methodologies and quantitative data from the pioneering studies.

The Initial Discovery: A Cadmium-Binding Protein in the Equine Kidney

The story of this compound begins in 1957 with a publication by Marvin Margoshes and Bert L. Vallee of the Harvard Medical School.[1][2] Their research, published in the Journal of the American Chemical Society, reported the identification of a cadmium-binding protein isolated from the renal cortex of horses.[1][2] At the time, the biological significance of cadmium was poorly understood, and its accumulation in tissues was a subject of scientific curiosity.

The initial hypothesis driving this research was to determine whether cadmium was present in biological systems as a contaminant or if it was coordinated to a macromolecule, suggesting a potential natural function.[3] The work of Margoshes and Vallee provided the first concrete evidence for the latter.

Key Observations from the 1957 Study:

-

A low-molecular-weight protein was isolated from equine kidney cortex.

-

This protein was found to be rich in cadmium.

-

The discovery suggested a specific biological handling mechanism for this heavy metal.

Naming and Early Characterization: The Birth of "this compound"

Following the initial discovery, Jeremias H.R. Kägi and Bert L. Vallee continued to investigate this novel protein. In 1960, they published a more detailed characterization in the Journal of Biological Chemistry and formally proposed the name "this compound".[4] The name was derived from its high metal ("metallo") and sulfur ("thio") content, reflecting its most prominent chemical characteristics.[5]

Their work in the early 1960s laid the groundwork for our modern understanding of this compound's basic properties. They established that it was a small protein, rich in cysteine residues, and capable of binding not only cadmium but also zinc.

Quantitative Data from Early Characterization Studies

The initial studies by Kägi and Vallee provided the first quantitative data on the composition of this compound. These findings were crucial for establishing it as a unique metalloprotein.

| Property | Reported Value (from early studies) | Reference |

| Metal Content | ||

| Cadmium (Cd) | 2.9% by dry weight | [5] |

| Zinc (Zn) | 0.6% by dry weight | [5] |

| Sulfur Content | 4.1 - 4.7% by dry weight | [5] |

| Molecular Weight | ~6500 Da | [6] |

| Amino Acid Profile | High Cysteine Content (~30%) | [4][6] |

| Absence of Aromatic Amino Acids | [5] |

Experimental Protocols of the Foundational Studies

Tissue Homogenization and Extraction

The initial step involved the processing of equine kidney cortex.

-

Tissue Preparation: The cortical tissue from horse kidneys was dissected and minced.

-

Homogenization: The tissue was homogenized in a suitable buffer (e.g., a neutral pH buffer) to create a cell lysate. This was likely performed using a mechanical homogenizer in cold conditions to minimize protein degradation.

-

Centrifugation: The homogenate was subjected to high-speed centrifugation to pellet cellular debris, nuclei, and mitochondria, resulting in a supernatant fraction containing soluble proteins.

Protein Precipitation and Fractionation

The soluble protein fraction was then subjected to techniques to separate proteins based on their physicochemical properties.

-

Ethanol/Chloroform Precipitation: A common method used in early protein purification was the addition of organic solvents. An ethanol/chloroform mixture was likely used to precipitate a large portion of the cellular proteins, while this compound, being a small and stable protein, may have remained in the supernatant.

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: This technique, also known as "salting out," was a standard method for fractionating proteins based on their solubility at high salt concentrations. Different concentrations of ammonium sulfate would have been used to selectively precipitate protein fractions.

Chromatographic Purification

The partially purified protein fraction was then subjected to various chromatographic techniques to isolate this compound to a higher degree of purity.

-

Size-Exclusion Chromatography (Gel Filtration): This technique separates proteins based on their molecular size. A column packed with a porous gel matrix (e.g., Sephadex) would have been used. Larger proteins would elute first, while smaller proteins like this compound would enter the pores of the gel and elute later.

-

Ion-Exchange Chromatography: This method separates proteins based on their net charge. A column with a charged resin (e.g., DEAE-cellulose) would have been used. Proteins with a net opposite charge to the resin would bind and could be eluted by changing the salt concentration or pH of the buffer.

Characterization of the Purified Protein

Once a purified sample of this compound was obtained, its properties were characterized using the analytical techniques of the era.

-

Metal Analysis: The metal content (cadmium and zinc) was determined using techniques such as emission spectrography.

-

Amino Acid Analysis: The amino acid composition was determined after acid hydrolysis of the protein, revealing the high cysteine content and the absence of aromatic amino acids.

-

Molecular Weight Estimation: The molecular weight was estimated using techniques like ultracentrifugation or based on its behavior during size-exclusion chromatography.

The Induction of this compound: Piscator's Contribution

A pivotal discovery in the early history of this compound was made by Magnus Piscator in 1964.[7][8] Piscator demonstrated that exposure of rabbits to cadmium led to an increased synthesis of this compound in the liver.[7][8] This finding was significant for several reasons:

-

It established that this compound expression was inducible by heavy metals.

-

It provided strong evidence for a role of this compound in response to metal exposure.

-

It suggested a protective or detoxification function for the protein.

Piscator's experiments involved the repeated administration of small doses of cadmium to rabbits and subsequent analysis of their liver tissue, which showed elevated levels of a cadmium-binding protein with properties similar to the one isolated from horse kidneys.

Early Hypotheses on the Function of this compound

The discovery and initial characterization of this compound led to several early hypotheses regarding its biological function. These initial ideas have shaped the direction of this compound research for decades.

-

Detoxification of Heavy Metals: The high affinity of this compound for toxic heavy metals like cadmium and mercury led to the most prominent early hypothesis: that its primary function was to sequester these metals and protect the cell from their toxic effects.

-

Homeostasis of Essential Metals: The presence of zinc in the native protein suggested a role in the metabolism and storage of essential metals. It was proposed that this compound could act as a reservoir for zinc and copper, releasing them when needed for the synthesis of metalloenzymes and other proteins.

-

Transport of Metals: Another early idea was that this compound might be involved in the transport of metals within the cell or between tissues.

Mandatory Visualizations

Experimental Workflow for the Initial Isolation of this compound

Caption: A high-level overview of the experimental workflow for the initial isolation and characterization of this compound.

Early Hypotheses on this compound Function

Caption: A diagram illustrating the two primary early hypotheses regarding the function of this compound.

Conclusion

The discovery of this compound by Margoshes and Vallee, and its subsequent characterization and the discovery of its inducibility by Kägi, Vallee, and Piscator, were landmark achievements in biochemistry and toxicology. These pioneering studies not only identified a new class of proteins but also laid the foundation for understanding the intricate cellular mechanisms for handling heavy metals. The early quantitative data and experimental approaches, though rudimentary by today's standards, were remarkably insightful and continue to be the bedrock of modern this compound research. For professionals in drug development and related fields, understanding this history is crucial, as the roles of this compound in metal-related diseases, oxidative stress, and cancer continue to be areas of active investigation and therapeutic interest.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. The role of zinc in alcohol dehydrogenase. V. The effect of metal-binding agents on thestructure of the yeast alcohol dehydrogenase molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a cadmium- and zinc-containing protein from equine renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [ON CADMIUM IN NORMAL HUMAN KIDNEYS WITH A REPORT ON THE ISOLATION OF METALLOTHIONEINE FROM CADMIUM-EXPOSED RABBIT LIVERS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound and Cadmium Toxicology—Historical Review and Commentary - PMC [pmc.ncbi.nlm.nih.gov]

Metallothionein Gene Structure and Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metallothioneins (MTs) are a family of low-molecular-weight, cysteine-rich proteins crucial for metal homeostasis, detoxification of heavy metals, and protection against oxidative stress.[1][2] Their expression is tightly regulated at the transcriptional level by a variety of stimuli, including heavy metals, glucocorticoids, cytokines, and reactive oxygen species.[3][4] Understanding the intricate mechanisms governing metallothionein gene structure and regulation is paramount for elucidating their roles in cellular physiology and pathology, and for developing novel therapeutic strategies targeting these pathways. This technical guide provides a comprehensive overview of the core aspects of MT gene structure, the signaling pathways that control their expression, and detailed protocols for their experimental investigation.

I. This compound Gene Structure

The structure of this compound genes is highly conserved across species, typically consisting of three exons and two introns. The promoter region of these genes is complex and contains a variety of cis-acting regulatory elements that are binding sites for specific transcription factors. This intricate arrangement allows for a nuanced and rapid response to a wide array of cellular signals.

Key Regulatory Elements in the MT Promoter:

-

Metal Response Elements (MREs): These are the primary elements responsible for the induction of MT genes by heavy metals such as zinc and cadmium.[5] The consensus sequence for MREs is TGCRCNC. Multiple copies of MREs are typically found in the promoter region of MT genes, and they act cooperatively to achieve maximal induction.[6]

-

Glucocorticoid Response Elements (GREs): These elements mediate the induction of MT gene expression by glucocorticoid hormones.[3][7] The binding of the glucocorticoid receptor to GREs initiates a transcriptional response.[6]

-

Antioxidant Response Elements (AREs) / Electrophile Response Elements (EpREs): These elements are crucial for the induction of MT genes in response to oxidative stress and electrophiles.[5][8]

-

Basal Level Elements (BLEs) and GC-rich boxes: These elements are involved in maintaining the basal, or constitutive, level of MT gene expression and are binding sites for transcription factors like Sp1.[3][9]

-

Signal Transducer and Activator of Transcription (STAT) binding sites: These sites allow for the regulation of MT expression by cytokines.[8][10]

Below is a generalized diagram illustrating the structure of a typical mammalian this compound gene.

II. Regulation of this compound Gene Expression

The regulation of MT gene expression is a complex process involving multiple signaling pathways that converge on the promoter region of the gene. The primary inducers are heavy metals and oxidative stress, with the Metal-responsive Transcription Factor-1 (MTF-1) playing a central role.[1][11]

A. Regulation by Heavy Metals

The induction of MT genes by heavy metals like zinc (Zn²⁺) and cadmium (Cd²⁺) is the most well-characterized regulatory mechanism. This process is primarily mediated by MTF-1, a zinc-finger transcription factor that acts as an intracellular zinc sensor.[1][11]

The MTF-1 Signaling Pathway:

-

Basal State: Under normal physiological conditions, MTF-1 is predominantly localized in the cytoplasm in an inactive state.[12]

-

Zinc Influx: An increase in the intracellular concentration of free zinc, triggered by exposure to zinc or the displacement of zinc from other proteins by toxic metals like cadmium, leads to the binding of zinc to the zinc-finger domains of MTF-1.[13][14]

-

Conformational Change and Nuclear Translocation: Zinc binding induces a conformational change in MTF-1, exposing a nuclear localization signal. This allows MTF-1 to translocate from the cytoplasm to the nucleus.[12]

-

DNA Binding and Transcriptional Activation: In the nucleus, activated MTF-1 binds to the MREs in the promoter of MT genes.[1] This binding, often in cooperation with other transcription factors like Sp1 and Upstream Stimulatory Factor 1 (USF1), recruits the transcriptional machinery to initiate the transcription of MT mRNA.[9][15]

-

Negative Feedback: The newly synthesized this compound protein has a high affinity for zinc and other heavy metals. It chelates the excess metal ions, thereby reducing the free intracellular zinc concentration. This leads to the dissociation of zinc from MTF-1, its inactivation, and its return to the cytoplasm, thus forming a negative feedback loop.[13]

References

- 1. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 2. researchgate.net [researchgate.net]

- 3. portlandpress.com [portlandpress.com]

- 4. This compound Alleviates Oxidative Stress-Induced Endoplasmic Reticulum Stress and Myocardial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound protects against oxidative stress-induced lysosomal destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induction in response to restraint stress. Transcriptional control, adaptation to stress, and role of glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 8. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 11. bosterbio.com [bosterbio.com]

- 12. Heavy Metal-induced this compound Expression Is Regulated by Specific Protein Phosphatase 2A Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induction of hepatic metallothioneins determined at isoprotein and messenger RNA levels in glucocorticoid-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CpG Site-Specific Regulation of this compound-1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. med.upenn.edu [med.upenn.edu]

Metallothionein: A Deep Dive into Protein Structure and Metal-Binding Domains

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metallothioneins (MTs) are a superfamily of low molecular weight, cysteine-rich proteins, first discovered in 1957 as a cadmium-binding protein in equine renal cortex.[1][2] Ubiquitous in eukaryotes and some prokaryotes, MTs play a crucial role in metal homeostasis, detoxification of heavy metals, and protection against oxidative stress.[3][4] Their unique structure, characterized by the absence of aromatic amino acids and a high cysteine content (nearly 30% of their amino acid residues), allows them to bind a variety of metal ions through metal-thiolate clusters.[1][2][5] This guide provides a comprehensive technical overview of the structure of metallothioneins, with a particular focus on their distinct metal-binding domains and the intricate nature of their metal-thiolate clusters.

Core Structure of Mammalian Metallothioneins

Mammalian MTs are typically composed of 61-68 amino acids and are characterized by a dumbbell-like three-dimensional structure.[4] This structure is not inherent to the apoprotein (apo-MT or thionein), which exists as a random coil; rather, the defined tertiary structure is induced upon binding of metal ions.[4][6] The protein folds into two independent globular domains, the N-terminal β-domain and the C-terminal α-domain, connected by a flexible linker region.[3][4]

-

The β-Domain: This N-terminal domain consists of 9 cysteine residues that coordinate three divalent metal ions (e.g., Zn²⁺ or Cd²⁺) to form an M₃Cys₉ cluster.[3][7]

-

The α-Domain: The C-terminal α-domain is larger, containing 11 cysteine residues that bind four divalent metal ions in an M₄Cys₁₁ cluster.[3][7]

The coordination of metal ions within these clusters is tetrahedral, with each metal ion being bound to four cysteine thiolate ligands. Some cysteine residues act as bridging ligands, connecting adjacent metal ions within a cluster.[8]

Metal-Thiolate Clusters and Binding Properties

The metal-thiolate clusters are the functional heart of the metallothionein protein. The precise arrangement of metals and cysteine residues has been elucidated primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][9][10]

Metal Ion Stoichiometry and Affinity

While the canonical structure of MT involves the binding of seven divalent metal ions, the protein can bind a range of other metals, including monovalent ions like Cu(I) and Ag(I), with varying stoichiometries.[1][6] The binding of metals to MT is a complex process, with evidence suggesting both cooperative and sequential binding mechanisms depending on the specific metal ion.[2]

The two domains exhibit different metal binding affinities. For instance, in mammalian MTs, the α-domain has a preference for Cd(II) > Zn(II) > Cu(I), while the β-domain shows the reverse preference: Cu(I) > Zn(II) > Cd(II).[8] This differential affinity is crucial for the protein's role in metal ion homeostasis and detoxification, allowing for selective binding and release of different metals.

Quantitative Data on Metal Binding

The following table summarizes key quantitative parameters related to metal binding in mammalian metallothioneins.

| Parameter | Metal Ion | Domain | Value | Method | Reference |

| Stoichiometry | Zn(II) / Cd(II) | β-Domain | 3 metal ions | NMR, X-ray | [3][7] |

| Zn(II) / Cd(II) | α-Domain | 4 metal ions | NMR, X-ray | [3][7] | |

| Cu(I) | Combined | Up to 12-15 ions | ESI-MS | [1][11] | |

| Binding Affinity (Stability Constant) | Cu(I) | Overall | 10¹⁷ - 10¹⁹ M⁻¹ | Various | [12] |

| Cd(II) | Overall | 10¹⁵ - 10¹⁷ M⁻¹ | Various | [12] | |

| Zn(II) | Overall | 10¹¹ - 10¹⁴ M⁻¹ | Various | [12] | |

| Thermodynamics (Binding of Zn²⁺ to apo-MT) | Zn(II) | Overall | Favorable ΔS | ITC | [13] |

| Zn(II) | Overall | Unfavorable ΔH | ITC | [13] |

Note: Binding affinities can vary significantly depending on the specific isoform, pH, and experimental conditions.

Experimental Protocols for Characterizing this compound Structure

The elucidation of this compound's structure and metal-binding properties relies on a suite of sophisticated biophysical and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in determining the solution structure of MTs.[1][9] Since MT lacks aromatic residues, ¹H-NMR spectra are less complex than for typical proteins. The use of metal isotopes, particularly ¹¹³Cd, has been a cornerstone of MT structural studies.[8][14]

Methodology Overview:

-

Protein Expression and Purification: Recombinant human MT2 is often produced using expression systems like the IMPACT system, which allows for self-cleavage of a fusion tag, yielding a pure protein.[15]

-

Reconstitution with ¹¹³Cd: The purified apo-MT is reconstituted by titration with a solution of ¹¹³CdCl₂ under anaerobic conditions to prevent oxidation of cysteine residues.[14]

-

NMR Data Acquisition: One- and two-dimensional NMR experiments (e.g., COSY, NOESY) are performed. ¹¹³Cd-¹¹³Cd homonuclear decoupling experiments are used to establish connectivities between adjacent metal ions in the clusters.[8] ¹H-¹¹³Cd heteronuclear experiments help to link the metal ions to specific cysteine residues.

-

Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data are used as input for structure calculation programs to generate a family of conformers representing the solution structure of the protein.[8]

X-ray Crystallography

X-ray crystallography provides high-resolution static snapshots of the MT structure in a crystalline state. The first crystal structure of rat liver Cd₅,Zn₂-MT2 was a landmark achievement in understanding the protein's architecture.[3][10]

Methodology Overview:

-

Protein Crystallization: Purified, metal-loaded MT is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered single crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. For MT, single- or multi-wavelength anomalous diffraction (SAD/MAD) methods, leveraging the anomalous scattering of the bound heavy metals (like cadmium), are often used to solve the phase problem.[16]

-

Structure Determination and Refinement: The initial electron density map is calculated from the diffraction data. A model of the protein is then built into this map and refined to achieve the best possible fit with the experimental data, resulting in a high-resolution atomic model.[10]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a powerful tool for determining the precise stoichiometry of metal binding to MTs.[17] It allows for the identification of different metalloforms (species with varying numbers of bound metal ions) coexisting in solution.[17]

Methodology Overview:

-

Sample Preparation: A solution of MT is prepared, often involving titration with the metal ion of interest.

-

ESI-MS Analysis: The sample is introduced into the mass spectrometer via electrospray ionization, a soft ionization technique that preserves the non-covalent interactions between the protein and the metal ions.[6] The mass-to-charge ratio of the resulting ions is measured, allowing for the determination of the molecular weight of the different metalloforms.

-

Data Interpretation: The resulting mass spectrum reveals a distribution of peaks, each corresponding to a specific protein-metal complex (e.g., apo-MT, M₁-MT, M₂-MT, etc.). This provides detailed information on binding stoichiometry and can offer insights into the cooperativity of metal binding.[18]

Conclusion

The unique two-domain, high-cysteine structure of this compound underpins its critical biological functions. The formation of distinct α and β metal-thiolate clusters allows for the precise coordination and differential binding of various metal ions, enabling MTs to act as key players in metal homeostasis, detoxification, and cellular defense against oxidative stress. The continued application of advanced analytical techniques like NMR, X-ray crystallography, and mass spectrometry will further unravel the intricate structure-function relationships of this fascinating and vital protein family, paving the way for potential therapeutic applications and a deeper understanding of cellular metal metabolism.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The connection of α- and β-domains in mammalian this compound-2 differentiates Zn(II) binding affinities, affects folding, and determines zinc buffering properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Comprehensive Review of Its Classification, Structure, Biological Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sites.williams.edu [sites.williams.edu]

- 7. The connection of α- and β-domains in mammalian this compound-2 differentiates Zn(II) binding affinities, affects folding, and determines zinc buffering properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR analysis of the structure and metal sequestering properties of metallothioneins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Refined crystal structure of Cd, Zn this compound at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Ion Mobility-Mass Spectrometry Study of Copper-Metallothionein-2A: Binding Sites and Stabilities of Cu-MT and Mixed Metal Cu-Ag and Cu-Cd Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Structure elucidation of the metal-binding sites in this compound by 113Cd NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. From methodological limitations to the function of metallothioneins - a guide to approaches for determining weak, moderate, and tight affinity zinc sites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structure of Cd,Zn this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Unravelling the mechanistic details of metal binding to mammalian metallothioneins from stoichiometric, kinetic, and binding affinity data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Metallothionein Isoforms and Their Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metallothioneins (MTs) are a superfamily of low-molecular-weight, cysteine-rich proteins ubiquitous across the biological kingdom. Their critical role in metal homeostasis, detoxification of heavy metals, and protection against oxidative stress has positioned them as key players in cellular health and disease. In mammals, four major isoforms (MT-1, MT-2, MT-3, and MT-4) have been identified, each with distinct tissue-specific expression patterns and specialized functions. This technical guide provides a comprehensive overview of the different metallothionein isoforms, their functional specificities, and the experimental methodologies used for their study. All quantitative data are summarized for comparative analysis, and detailed experimental protocols and signaling pathway visualizations are provided to support further research and drug development efforts.

Classification and Tissue Distribution of this compound Isoforms

The human MT family is encoded by a cluster of genes on chromosome 16.[1] The four main isoforms exhibit distinct expression profiles, which are summarized in the table below.

| Isoform | Subtypes | Primary Tissue Distribution | Key Characteristics |

| MT-1 | A, B, E, F, G, H, L, M, X | Ubiquitous, with high levels in the liver and kidneys.[2] | The most diverse group of isoforms, involved in a wide range of protective and regulatory functions. |

| MT-2 | MT-2A | Ubiquitous, with high levels in the liver and kidneys.[2] | Often co-expressed and functionally similar to MT-1 isoforms. It is frequently the most abundant MT in many tissues. |

| MT-3 | - | Primarily expressed in the central nervous system (CNS), with lower levels in the pancreas and intestines.[2] | Also known as the growth inhibitory factor (GIF), it has unique neuromodulatory functions.[2] |

| MT-4 | - | Found in stratified squamous epithelia, such as the skin and upper gastrointestinal tract.[2] | Plays a role in cellular differentiation and protection of epithelial tissues. |

Functional Diversification of this compound Isoforms

While all MTs share the fundamental properties of metal binding and antioxidant activity, the different isoforms have evolved to perform specialized roles.

Metal Homeostasis and Detoxification

The primary and most well-understood function of MTs is their ability to bind and buffer essential and toxic metals. The high cysteine content allows for the coordination of metal ions through mercaptide bonds.

Quantitative Data on Metal Binding:

The binding affinity of MTs for various metals generally follows the order: Hg²⁺ > Ag⁺ > Cu⁺ > Cd²⁺ > Pb²⁺ > Zn²⁺.[3] However, subtle differences exist between isoforms.

| Metal Ion | MT-1/MT-2 | MT-3 | Notes |

| Zn²⁺ | High affinity, crucial for zinc signaling and buffering. | Binds Zn²⁺ more weakly than MT-2.[4] | MTs can act as zinc donors to other proteins, thereby regulating their activity. |

| Cd²⁺ | High affinity, central to cadmium detoxification. | Binds Cd²⁺ more weakly than MT-2.[4] | Overexpression of MT-1/MT-2 protects against cadmium-induced toxicity. |

| Cu⁺ | Very high affinity, involved in copper homeostasis. | Similar Cu⁺ binding affinity to MT-2.[5] | MTs play a role in preventing copper-mediated oxidative damage. |

Note: Specific binding constants (Kd) are challenging to determine due to the cooperative binding nature of metals to MTs. The data presented reflects relative affinities established through competitive binding assays and isothermal titration calorimetry.

Antioxidant Functions

MTs are potent scavengers of reactive oxygen species (ROS), a function attributed to their numerous sulfhydryl groups. This antioxidant capacity is critical in protecting cells from oxidative damage.

Comparative Antioxidant Capacity:

| Isoform | Relative Antioxidant Activity | Notes |

| MT-1/MT-2 | High | The fully zinc-loaded form (Zn₇-MT) exhibits greater antioxidant capacity.[6] |

| MT-3 | High | Contributes to neuroprotection by mitigating oxidative stress in the brain. |

Studies have shown that this compound's reaction rate with hydroxyl radicals is approximately 300 times higher than that of glutathione.[1] Furthermore, MT exhibits about 50-fold higher antioxidant activity against oxidative DNA damage and about 10-fold higher antioxidant activity against lipid peroxidation compared to glutathione.[1]

Signaling Pathways Involving Metallothioneins

The expression of this compound genes is induced by a wide array of stimuli, including metals, oxidative stress, and inflammatory signals. These inducers activate specific transcription factors that bind to response elements in the MT gene promoters.

Caption: Induction of this compound expression by various stimuli.

Experimental Protocols

Quantification of this compound Isoforms by HPLC-AAS

This method allows for the separation and quantification of metal-bound MT isoforms.

Methodology:

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer (e.g., Tris-HCl) and centrifuge to obtain the cytosol.

-

Heat-treat the cytosol to denature high-molecular-weight proteins, followed by centrifugation.[7]

-

Saturate the supernatant with cadmium to ensure all MTs are in the Cd-bound form for consistent detection.[7]

-

-

HPLC Separation:

-

AAS Detection:

-

Couple the HPLC eluent directly to an atomic absorption spectrophotometer to detect and quantify the cadmium associated with each separated isoform peak.[9]

-

-

Quantification:

-

Generate a standard curve using purified MT isoforms with known metal content to quantify the amount of each isoform in the sample.[10]

-

Caption: Workflow for MT isoform quantification by HPLC-AAS.

Identification of this compound Isoforms by MALDI-TOF/TOF Mass Spectrometry

This mass spectrometry-based method provides high-resolution identification of MT isoforms.

Methodology:

-

Initial Sample Preparation:

-

Lyse cultured cells and subject the lysate to trypsin digestion. Most cellular proteins will be digested into small peptides.[11]

-

Due to their compact structure when metal-bound, MTs are resistant to trypsinolysis and remain intact.[12]

-

Separate the intact MTs from the digested peptides using gel filtration with an appropriate molecular weight cutoff (e.g., 4000 Da).[11]

-

-

Denaturation and Second Digestion:

-

MALDI-TOF/TOF Analysis:

-

Desalt and concentrate the resulting peptides using a method like ZipTip C18 purification.[11]

-

Mix the peptides with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot onto a MALDI plate.[11]

-

Acquire mass spectra in both MS and MS/MS modes. The MS mode provides the mass of the peptides, and the MS/MS mode provides fragmentation data for sequence identification.[12]

-

-

Data Analysis:

-

Identify the MT isoforms present in the sample by matching the experimentally determined peptide masses and fragmentation patterns to theoretical values in a protein database.[12]

-

Caption: Workflow for MT isoform identification by MALDI-TOF/TOF MS.

Determination of Metal Binding Thermodynamics by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Methodology:

-

Sample Preparation:

-

Express and purify the MT isoform of interest.

-

Prepare the metal-free apo-MT or a specific metal-bound form (e.g., Zn₇MT).

-

Prepare a solution of the metal ion to be titrated.

-

It is critical that the protein and the metal ion solution are in identical, well-matched buffers to minimize heats of dilution.[13] Dialysis of the protein against the buffer is recommended.[14] All solutions should be degassed prior to use.[15]

-

-

ITC Experiment:

-

Place the MT solution in the sample cell of the calorimeter.

-

Load the metal ion solution into the titration syringe.

-

Perform a series of small, sequential injections of the metal solution into the protein solution while monitoring the heat released or absorbed.[16]

-

A control titration of the metal solution into the buffer alone should be performed to determine the heat of dilution.[16]

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

-

Subtract the heat of dilution from the experimental data.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or sequential binding sites) to determine the thermodynamic parameters (Ka, ΔH, and n).[16]

-

Caption: Workflow for determining metal binding thermodynamics by ITC.

Conclusion

The diverse isoforms of this compound represent a fascinating example of functional specialization within a protein family. From the ubiquitous and versatile MT-1 and MT-2 to the tissue-specific MT-3 and MT-4, each isoform contributes to the intricate network of cellular defense and regulation. A thorough understanding of their individual functions and the ability to accurately quantify and characterize them are paramount for advancing our knowledge of their roles in health and disease. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic and diagnostic potential of these remarkable proteins.

References

- 1. This compound: A Comprehensive Review of Its Classification, Structure, Biological Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of this compound Isoforms and their Role in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.journalagent.com [pdf.journalagent.com]

- 4. ESI–MS analysis of Cu(I) binding to apo and Zn7 human this compound 1A, 2, and 3 identifies the formation of a similar series of metallated species with no individual isoform optimization for Cu(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal binding and interdomain thermodynamics of mammalian this compound-3: enthalpically favoured Cu + supplants entropically favoured Zn 2+ to form ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00676F [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Separation and quantitation of metallothioneins by high-performance liquid chromatography coupled with atomic absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. db.cngb.org [db.cngb.org]

- 9. Characterization of the metal composition of this compound isoforms using reversed-phase high-performance liquid chromatography with atomic absorption spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and quantitation of this compound isoforms using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Rapid and Simple Method for Identification of this compound Isoforms in Cultured Human Prostate Cells by MALDI-TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simple method for identification of this compound isoforms in cultured human prostate cells by MALDI-TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 15. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 16. academic.oup.com [academic.oup.com]

The Role of Metallothionein in Heavy Metal Detoxification: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Executive Summary

Metallothioneins (MTs) are a superfamily of low-molecular-weight, cysteine-rich proteins integral to cellular defense against heavy metal toxicity. Their unique structure, characterized by a high affinity for divalent and monovalent metal ions, enables them to sequester toxic heavy metals such as cadmium (Cd), mercury (Hg), and lead (Pb), thereby preventing their interaction with critical cellular components. The expression of MT genes is tightly regulated and inducible by the very metals they detoxify, primarily through the Metal-Responsive Transcription Factor-1 (MTF-1) signaling pathway. This guide provides a comprehensive technical overview of the mechanisms of MT-mediated detoxification, quantitative data on metal binding and gene induction, detailed experimental protocols for MT analysis, and visual representations of the key cellular processes involved.

Core Mechanism of Detoxification

The primary role of metallothionein in heavy metal detoxification stems from its remarkable metal-binding capacity. Comprising approximately 30% cysteine residues, MTs utilize the thiol groups (-SH) of these cysteines to form metal-thiolate clusters.[1] This sequestration mechanism effectively reduces the concentration of free, reactive metal ions in the cytoplasm, mitigating their toxic effects.

The process involves two key aspects:

-

High-Affinity Binding : MTs exhibit a high affinity for a range of heavy metals. The general order of binding affinity is Hg(II) > Ag(I) > Cu(I) > Cd(II) > Zn(II).[2][3] This preferential binding allows toxic metals like cadmium and mercury to displace the essential metal zinc from pre-existing Zn-MT complexes.[4][5]

-

Inducible Expression : Exposure to heavy metals triggers a rapid upregulation of MT gene transcription.[6] This response ensures that an adequate supply of MT protein is available to chelate the incoming toxic metal ions, forming a stable, less toxic metal-MT complex. This complex can then be sequestered and eventually degraded.[7][8]

Quantitative Data on this compound-Metal Interactions

The interaction between metallothioneins and heavy metals is quantifiable, providing a basis for understanding their detoxification efficiency. Key parameters include metal-binding stoichiometry, binding affinity constants, and the extent of gene induction upon metal exposure.

Table 1: Metal-Binding Stoichiometry of Mammalian this compound

| Metal Ion | Valence State | Binding Stoichiometry (Metal Ions per MT Molecule) | Predominant Cluster Configuration | Reference(s) |

| Zinc | Zn(II) | 7 | M₇-MT (α₄β₃) | [1][9] |

| Cadmium | Cd(II) | 7 | M₇-MT (α₄β₃) | [1][9] |

| Mercury | Hg(II) | 7 | M₇-MT | [9] |

| Lead | Pb(II) | 7 | M₇-MT | [9] |

| Copper | Cu(I) | 12 | M₁₂-MT (α₆β₆) | [9] |

| Silver | Ag(I) | 12 | M₁₂-MT (α₆β₆) | [9] |

Table 2: Binding Affinities and Induction Levels for Select Metals

| Metal | Parameter | Value | Organism/Cell Type | Reference(s) |

| Cadmium (Cd) | Binding Affinity (K_Cd) | 3.2 x 10¹⁷ M⁻¹ (at pH 7.4) | General Mammalian MT | [5] |

| MT mRNA Induction | 2 to 3-fold increase | Paracentrotus lividus embryos | [10] | |

| MT-1 mRNA Induction | 16.22-fold increase | Rat Liver | [11] | |

| Zinc (Zn) | Binding Affinity (K_Zn) | 3.2 x 10¹³ M⁻¹ (at pH 7.4) | General Mammalian MT | [5] |

| MT-2 Isoform Induction | Preferential expression over MT-1 | Chick Liver | [12][13] | |

| Various | IC₅₀ for MT Induction | CdCl₂: 72.5 µM, ZnSO₄: 225.4 µM | Human Embryonic Kidney (HEK) cells | [6] |

Signaling Pathway for MT Gene Induction

The induction of this compound synthesis in response to heavy metal stress is predominantly controlled by the Metal-Responsive Transcription Factor-1 (MTF-1). This zinc-finger transcription factor acts as a cellular metal sensor.

The activation mechanism proceeds as follows:

-

Indirect Activation by Toxic Metals : Non-essential heavy metals like cadmium do not activate MTF-1 directly. Instead, their high affinity for MT allows them to displace zinc from existing this compound pools (Zn₇MT).[4]

-

Zinc Signal : The displaced zinc ions lead to a transient increase in the intracellular concentration of free Zn(II).

-

MTF-1 Activation : These free zinc ions bind to the zinc-finger domains of MTF-1. This binding induces a conformational change in MTF-1, promoting its translocation from the cytoplasm into the nucleus.[14][15]

-

MRE Binding & Transcription : Once in the nucleus, activated MTF-1 binds to specific DNA sequences known as Metal Response Elements (MREs), which are located in the promoter regions of MT genes.[4][15]

-

Gene Expression : The binding of MTF-1 to MREs initiates the transcription of MT genes, leading to the synthesis of new MT protein to sequester the toxic metals.

Experimental Protocols

Accurate quantification of this compound protein and mRNA is crucial for studying its role in detoxification. Below are detailed methodologies for key experiments.

Quantification of this compound Protein by ELISA

This protocol is a generalized procedure based on commercially available sandwich ELISA kits.[16]

Methodology:

-

Sample Preparation:

-

Tissue Homogenates: Rinse tissue with ice-cold PBS (pH 7.0-7.2) to remove blood. Weigh the tissue, mince into small pieces, and homogenize in 5-10 mL of PBS on ice using a glass homogenizer. Subject the homogenate to sonication or two freeze-thaw cycles to ensure complete cell lysis. Centrifuge at 5000 x g for 5 minutes and collect the supernatant.[17]

-

Serum/Plasma: Collect blood and prepare serum or plasma (using EDTA or heparin as an anticoagulant) via standard centrifugation methods (e.g., 1000 x g for 15 minutes).[7]

-

-

Reagent Preparation:

-

Prepare all reagents, including standards, wash buffer, and detection reagents, according to the manufacturer's instructions. Create a standard curve by performing serial dilutions of the provided MT standard.

-

-

Assay Procedure:

-

Add 100 µL of each standard, blank, and sample to appropriate wells of the pre-coated microplate. Cover and incubate for 1-2 hours at 37°C.

-

Aspirate the liquid from each well. Add 100 µL of biotin-conjugated Detection Reagent A. Cover and incubate for 1 hour at 37°C.

-

Aspirate and wash the wells 3 times with ~350 µL of wash buffer per well.

-

Add 100 µL of HRP-conjugated Detection Reagent B. Cover and incubate for 30 minutes at 37°C.

-

Aspirate and wash the wells 5 times.

-

Add 90 µL of TMB Substrate Solution. Incubate for 15-20 minutes at 37°C in the dark.

-

Add 50 µL of Stop Solution to each well to terminate the reaction.

-

-

Data Analysis:

-

Immediately measure the optical density (OD) at 450 nm using a microplate reader.

-

Subtract the blank OD from all sample and standard ODs.

-

Plot the OD of the standards versus their concentration to generate a standard curve.

-

Determine the concentration of MT in the samples by interpolating their OD values from the standard curve. Account for any sample dilution factors.

-

Quantification of this compound mRNA by RT-qPCR

This protocol outlines the steps for measuring MT gene expression levels.[18][19]

Methodology:

-

Total RNA Extraction:

-

Homogenize tissue or cell samples in a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate).

-

Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or a standard phenol-chloroform extraction protocol.

-

Assess RNA quality and quantity using a spectrophotometer (checking A260/A280 and A260/A230 ratios) and/or capillary electrophoresis.

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from 500 ng to 1 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random hexamer primers. Commercial kits (e.g., QuantiTect Reverse Transcription Kit, Qiagen) are recommended for consistency.[19]

-

The typical reaction involves incubating the RNA, primers, dNTPs, and enzyme at 42-50°C for 60 minutes, followed by enzyme inactivation at 70°C.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix on ice. For a typical 20 µL reaction, combine: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA template, and 6 µL of nuclease-free water.

-

Use primers specific to the MT isoform of interest and a validated housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Run the reaction on a real-time PCR instrument with a thermal cycling profile such as: 95°C for 10 min (initial denaturation), followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) for both the target gene (MT) and the reference gene.

-

Calculate the relative gene expression using the ΔΔCq method:

-

ΔCq = Cq(MT) - Cq(reference gene)

-

ΔΔCq = ΔCq(treated sample) - ΔCq(control sample)

-

Fold Change = 2^(-ΔΔCq)

-

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the role of this compound in response to heavy metal exposure in a cell culture model.

Conclusion and Future Directions

Metallothioneins are critical, highly conserved proteins that form the primary intracellular defense line against heavy metal toxicity. Their function is elegantly regulated by the MTF-1 pathway, which senses metal-induced fluctuations in cellular zinc homeostasis. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers investigating heavy metal detoxification, cellular stress responses, and the development of therapeutic strategies for metal-induced pathologies. Future research should focus on the isoform-specific roles of MTs in detoxifying different metals, the interplay between MTs and other antioxidant systems, and the potential for modulating MT expression for clinical benefit in cases of heavy metal poisoning.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Activity of Metal-Responsive Transcription Factor 1 by Toxic Heavy Metals and H2O2 In Vitro Is Modulated by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.williams.edu [sites.williams.edu]

- 6. Heavy Metal-induced this compound Expression Is Regulated by Specific Protein Phosphatase 2A Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cloud-clone.com [cloud-clone.com]

- 8. This compound synthesis and degradation: relationship to cadmium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinct metal-binding configurations in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stress to cadmium monitored by this compound gene induction in Paracentrotus lividus embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound gene expression in liver of rats exposed to cadmium and supplemented with zinc and selenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation and quantitation of this compound isoforms using reversed-phase high-performance liquid chromatography. | Sigma-Aldrich [merckmillipore.com]

- 13. Isolation and quantitation of this compound isoforms using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of Heavy Metal Sensing by Metal Response Element-binding Transcription Factor-1 [jstage.jst.go.jp]

- 15. vumc.org [vumc.org]

- 16. file.elabscience.com [file.elabscience.com]

- 17. assaygenie.com [assaygenie.com]

- 18. Cadmium tolerance is associated with tissue-specific plasticity of this compound gene expression in Gammarus fossarum field populations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative real-time PCR of mRNA [protocols.io]

Metallothionein: A Core Regulator in Cellular Oxidative Stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metallothioneins (MTs) are a class of low-molecular-weight, cysteine-rich proteins with a high affinity for metal ions. Beyond their well-established role in metal homeostasis and detoxification, MTs are increasingly recognized as critical players in the cellular defense against oxidative stress. Their unique structure, characterized by a high content of thiol groups, endows them with potent antioxidant properties, enabling them to directly scavenge a variety of reactive oxygen species (ROS) and protect cells from oxidative damage. Furthermore, MTs are intricately involved in cellular signaling pathways that govern the oxidative stress response, including the NF-κB and Nrf2 pathways. This technical guide provides a comprehensive overview of the multifaceted involvement of metallothionein in cellular oxidative stress, detailing its mechanisms of action, presenting quantitative data on its antioxidant capacity, outlining key experimental protocols for its study, and visualizing its role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating oxidative stress- C-related pathologies and exploring novel therapeutic strategies.

Introduction to this compound and Oxidative Stress

Cellular oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products or repair the resulting damage. ROS, which include superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism. However, their overproduction can lead to significant damage to lipids, proteins, and DNA, contributing to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Metallothioneins (MTs) are small proteins, typically 6-7 kDa, with a remarkable cysteine content (up to 30% of their amino acid residues). These cysteine residues are organized in clusters that coordinate with divalent metal ions, most commonly zinc (Zn²⁺) and copper (Cu⁺). This unique structure is central to their function. While initially characterized for their role in heavy metal detoxification, it is now clear that MTs are pivotal in managing cellular oxidative stress through several mechanisms:

-

Direct ROS Scavenging: The abundant thiol groups (-SH) in the cysteine residues of MTs act as potent nucleophiles, enabling them to directly neutralize a wide range of ROS.

-

Zinc Homeostasis and Redox Signaling: MTs serve as a crucial intracellular zinc reservoir. Under oxidative stress, zinc can be released from MTs, a process that is tightly linked to the cellular redox state. This released zinc can act as a signaling molecule, influencing the activity of various enzymes and transcription factors involved in the antioxidant response.

-

Modulation of Signaling Pathways: MTs interact with and modulate key signaling pathways that are central to the cellular response to oxidative stress, notably the NF-κB and Nrf2 pathways.

This guide will delve into these aspects in detail, providing the technical information necessary for a thorough understanding of MT's role in cellular oxidative stress.

Mechanisms of this compound's Antioxidant Action

The antioxidant function of this compound is multifaceted, involving both direct and indirect mechanisms.

Direct Scavenging of Reactive Oxygen Species

The high density of thiol groups in this compound makes it an exceptionally efficient scavenger of ROS. The sulfur atom in cysteine can readily donate a hydrogen atom to neutralize free radicals, becoming oxidized in the process to form thiyl radicals, which can then react with each other to form disulfide bonds. MTs have been shown to be particularly effective against the highly damaging hydroxyl radical and peroxyl radicals.

The this compound/Thionein Redox Cycle and Zinc Signaling

Under normal physiological conditions, MTs exist in their holo-form, saturated with metal ions (predominantly zinc), referred to as this compound (MT). The apo-form, devoid of metal ions, is known as thionein (T). The interconversion between these forms is a dynamic process influenced by the cellular redox state.

During oxidative stress, the cysteine-sulfur bonds in MT can be oxidized, leading to the release of zinc ions. This release of "free" zinc is a critical signaling event. The oxidized MT (thionin) can then be reduced back to thionein by cellular reducing equivalents like glutathione (B108866) (GSH), making it available to bind zinc again once the oxidative stress subsides. This MT/thionein redox cycle effectively links the cellular redox status to zinc signaling. The released zinc can, in turn, activate other antioxidant defense mechanisms. For instance, zinc is a cofactor for the antioxidant enzyme copper-zinc superoxide dismutase (Cu/Zn-SOD).

Quantitative Antioxidant Capacity of this compound

Several studies have demonstrated the superior antioxidant capacity of this compound compared to other endogenous antioxidants, most notably glutathione (GSH), which is often considered the most abundant intracellular antioxidant.

| Parameter | This compound (MT) | Glutathione (GSH) | Citation |

| Hydroxyl Radical (•OH) Scavenging Activity | ~50 times greater on a molar basis | Baseline | [1] |

| Reaction Rate with Hydroxyl Radicals | ~300 times higher | Baseline | [2][3][4] |

| Peroxyl Radical Scavenging Activity | ~100 times greater on a molar basis | Baseline | [1] |

| Inhibition of Lipid Peroxidation | ~10 times greater on a molar basis | Baseline | [2] |

| Protection against Oxidative DNA Damage | ~50-fold higher antioxidant activity | Baseline | [2] |

This compound in Oxidative Stress Signaling Pathways

This compound's influence extends beyond direct ROS scavenging to the modulation of key signaling pathways that orchestrate the cellular antioxidant and inflammatory responses.

Regulation of this compound Expression

The expression of MT genes is rapidly and robustly induced by a variety of stimuli, including heavy metals and oxidative stress. A key regulator of this process is the Metal-Responsive Transcription Factor 1 (MTF-1) . Under conditions of elevated intracellular free zinc, which can occur during oxidative stress due to its release from MTs and other proteins, MTF-1 translocates to the nucleus. There, it binds to Metal Response Elements (MREs) in the promoter regions of MT genes, initiating their transcription. This creates a feedback loop where oxidative stress triggers zinc release, which in turn upregulates the synthesis of more MT, thereby bolstering the cell's antioxidant capacity.[5]

Crosstalk with the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter of numerous antioxidant and cytoprotective genes, including those for NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione synthesis.[6][7][8]

There is significant crosstalk between the MT and Nrf2 pathways. Evidence suggests that Nrf2 can regulate the expression of MTs.[9][10][11][12][13] Conversely, MTs can influence Nrf2 signaling, although the precise mechanisms are still under investigation. This interplay suggests a coordinated and amplified antioxidant response mediated by these two critical systems.

Interaction with the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity, and its activity is also redox-sensitive. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli, including ROS, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

The role of MT in modulating NF-κB signaling is complex and appears to be context-dependent. Some studies suggest that MTs can inhibit NF-κB activation, potentially by scavenging ROS that would otherwise activate the pathway.[14] This inhibitory effect on NF-κB could contribute to the anti-inflammatory properties of MTs. However, other reports indicate that MTs, or the zinc they release, may be required for the DNA-binding activity of NF-κB, suggesting a more nuanced regulatory role.[15]

Experimental Protocols for Studying this compound in Oxidative Stress

A variety of experimental techniques are employed to investigate the role of this compound in cellular oxidative stress. Below are detailed methodologies for some of the key assays.

Quantification of this compound Protein Levels

Direct and accurate quantification of MT protein can be challenging due to the existence of multiple isoforms with high sequence similarity. Several methods are available, each with its own advantages and limitations.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a commonly used method for MT quantification due to its high sensitivity and specificity.[16] Commercially available ELISA kits typically utilize antibodies that recognize specific MT isoforms. The general principle involves immobilizing an anti-MT antibody on a microplate, adding the sample containing MT, followed by a detection antibody conjugated to an enzyme. The addition of a substrate results in a colorimetric or chemiluminescent signal that is proportional to the amount of MT in the sample.

-

Mass Spectrometry (MS): MS-based methods offer high specificity and the ability to distinguish between different MT isoforms.[17][18] A common approach is "bottom-up" proteomics, where proteins are first digested into peptides, which are then analyzed by MS. By identifying and quantifying unique peptides from each MT isoform, their individual abundance can be determined. This method can be adapted for absolute quantification using isotopically labeled peptide standards.[17]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) assay is a widely used method for measuring intracellular ROS.

-

Principle: DCF-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[19][20][21][22][23]

-

Protocol (for adherent cells in a 96-well plate):

-

Seed cells in a 96-well plate and culture overnight.

-

Remove the culture medium and wash the cells with a suitable buffer (e.g., phenol (B47542) red-free medium or PBS).

-

Prepare a working solution of DCF-DA (typically 10-50 µM) in the buffer.

-

Add the DCF-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Remove the DCF-DA solution and wash the cells with buffer.

-

Add buffer back to the wells and treat the cells with the experimental compounds (e.g., an oxidative stress inducer). Include positive (e.g., pyocyanin (B1662382) or H₂O₂) and negative controls.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[19][21][23]

-

Assessment of Lipid Peroxidation

Lipid peroxidation is a major consequence of oxidative damage to cell membranes. The Malondialdehyde (MDA) assay , also known as the Thiobarbituric Acid Reactive Substances (TBARS) assay, is a common method for its assessment.

-

Principle: MDA is a major product of lipid peroxidation. It reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct, which can be quantified spectrophotometrically.[5][15][24][25]

-

Protocol (general):

-

Prepare cell or tissue lysates.

-

To a known amount of lysate, add a solution of TBA in an acidic buffer. An antioxidant such as butylated hydroxytoluene (BHT) is often included to prevent further lipid peroxidation during the assay.[5]

-

Incubate the mixture at high temperature (e.g., 95°C) for a defined period (e.g., 60 minutes).[15][24]

-

Cool the samples on ice to stop the reaction.

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at approximately 532 nm.[5][15]

-

Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.

-

Measurement of Antioxidant Enzyme Activity

The activity of key antioxidant enzymes can be measured to assess the cellular response to oxidative stress.

-

Superoxide Dismutase (SOD) Activity Assay:

-

Principle: SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen. SOD activity assays often utilize a system that generates superoxide radicals (e.g., xanthine (B1682287)/xanthine oxidase) and a detector molecule that reacts with superoxide (e.g., nitroblue tetrazolium, NBT, or WST-1). The presence of SOD inhibits the reaction of the detector molecule with superoxide, and the degree of inhibition is proportional to the SOD activity.[26][27]

-

Protocol (using WST-1):

-

Prepare cell or tissue lysates.

-

In a 96-well plate, add the lysate to a reaction mixture containing WST-1.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate at 37°C for a defined time.

-

Measure the absorbance at approximately 450 nm. A lower absorbance indicates higher SOD activity.

-

Quantify the activity relative to a standard curve of purified SOD.[27]

-

-

-

Catalase Activity Assay:

-

Principle: Catalase decomposes hydrogen peroxide into water and oxygen. One common assay method involves measuring the decrease in H₂O₂ concentration after incubation with a sample. The remaining H₂O₂ can be reacted with a chromogen to produce a colored product that is measured spectrophotometrically.[28][29][30]

-

Protocol (using a ferrous ion-based method):

-

Prepare cell or tissue lysates.

-

In a 96-well plate, add the lysate to a buffered solution of H₂O₂.

-

Incubate for a specific time at a controlled temperature (e.g., 37°C).

-

Stop the reaction by adding a solution containing ferrous ammonium (B1175870) sulfate (B86663) and a chromogen (e.g., sulfosalicylic acid).

-

The remaining H₂O₂ reacts with the ferrous ions to form ferric ions, which then form a colored complex with the chromogen.

-

Measure the absorbance at the appropriate wavelength (e.g., 490-500 nm). A higher absorbance indicates less catalase activity.

-

Calculate the catalase activity based on the rate of H₂O₂ decomposition.[28]

-

-

-

Glutathione Peroxidase (GPx) Activity Assay:

-

Principle: GPx catalyzes the reduction of hydroperoxides, including H₂O₂, using glutathione (GSH) as a reducing agent, which is oxidized to glutathione disulfide (GSSG). A common coupled enzyme assay measures GPx activity indirectly by monitoring the regeneration of GSH from GSSG by glutathione reductase (GR), a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[14][31][32][33][34]

-

Protocol (coupled enzyme assay):

-

Prepare cell or tissue lysates.

-

In a 96-well plate, add the lysate to a reaction mixture containing GSH, glutathione reductase, and NADPH.

-

Initiate the reaction by adding a substrate for GPx (e.g., cumene (B47948) hydroperoxide or H₂O₂).

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

-

The rate of decrease in absorbance is proportional to the GPx activity in the sample.[33]

-

-

Visualization of this compound's Role in Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involving this compound in the cellular oxidative stress response.

Caption: Experimental workflow for studying this compound's role in oxidative stress.

Caption: Regulation and antioxidant actions of this compound.

Caption: Crosstalk between the Nrf2 and this compound pathways.

Conclusion and Future Directions

This compound is a vital component of the cellular machinery that counteracts oxidative stress. Its ability to directly scavenge ROS, coupled with its integral role in zinc-mediated redox signaling and its modulation of key stress-response pathways like Nrf2 and NF-κB, positions it as a central hub in the maintenance of cellular redox homeostasis. The quantitative data clearly indicates that MT is a significantly more potent antioxidant than glutathione in several contexts.

For researchers and drug development professionals, a thorough understanding of this compound's function is crucial. Targeting the MT system, either by inducing its expression or by developing mimetics, represents a promising therapeutic strategy for a wide range of diseases with an underlying oxidative stress etiology. The experimental protocols outlined in this guide provide a foundation for the robust investigation of MT's role in various pathological models.

Future research should continue to unravel the intricate details of the crosstalk between MT and other signaling networks. Elucidating the precise mechanisms by which MT modulates Nrf2 and NF-κB signaling will be key to fully harnessing its therapeutic potential. Furthermore, the development of isoform-specific tools and assays will enable a more nuanced understanding of the distinct roles of the various this compound isoforms in health and disease. As our knowledge of this remarkable protein family grows, so too will the opportunities to leverage its protective functions for the development of novel and effective therapies against oxidative stress-related disorders.

References

- 1. Antioxidant activity of this compound compared with reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound: A Comprehensive Review of Its Classification, Structure, Biological Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 6. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound Is Downstream of Nrf2 and Partially Mediates Sulforaphane Prevention of Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Induction of Nrf2 and this compound as a common mechanism of hepatoprotective medicinal herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Expression of this compound and Nrf2 pathway genes in lung cancer and cancer-surrounding tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nwlifescience.com [nwlifescience.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Detection of this compound Proteins by Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitation of Human this compound Isoforms in Cells, Tissues, and Cerebrospinal Fluid by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simple method for identification of this compound isoforms in cultured human prostate cells by MALDI-TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. doc.abcam.com [doc.abcam.com]

- 24. arigobio.com [arigobio.com]

- 25. Lipid peroxidation assessment [protocols.io]

- 26. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mmpc.org [mmpc.org]

- 30. 3hbiomedical.com [3hbiomedical.com]

- 31. 2.13. Glutathione Peroxidase (GPx) Activity Assay [bio-protocol.org]

- 32. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 33. raybiotech.com [raybiotech.com]

- 34. sciencellonline.com [sciencellonline.com]

Tissue-Specific Expression of Metallothionein Isoforms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue-specific expression of metallothionein (MT) isoforms. Metallothioneins are a family of low-molecular-weight, cysteine-rich proteins involved in metal homeostasis, detoxification of heavy metals, and protection against oxidative stress.[1] Understanding the differential expression of MT isoforms in various tissues is crucial for their application as biomarkers and for the development of novel therapeutic strategies.

Quantitative Expression of this compound Isoforms

The expression levels of this compound isoforms vary significantly across different human tissues. MT-1 and MT-2 are the most ubiquitously expressed isoforms, with particularly high concentrations in the liver and kidneys.[1][2] In contrast, MT-3 is predominantly found in the central nervous system, and MT-4 is primarily expressed in stratified squamous epithelia.[3] The following tables summarize the available quantitative data on the protein and mRNA expression levels of MT isoforms in various human tissues.

Table 1: this compound Isoform Protein Expression in Human Tissues

| Isoform | Liver | Kidney | Brain (Cerebrum) | Skin |

| MT-1A | Detected | Detected | Detected | - |

| MT-1B | - | - | - | - |

| MT-1E | Detected | Detected | Detected | - |

| MT-1F | - | - | - | - |

| MT-1G | Detected (MT-1G1, MT-1G2) | Detected (MT-1G1, MT-1G2) | Detected (MT-1G1, MT-1G2) | - |

| MT-1H | - | Detected | - | - |

| MT-1X | Detected | Detected | Detected | - |

| MT-2A | High | High | Detected | Detected |

| MT-3 | Not Detected | Not Detected | High | Not Detected |

| MT-4 | Not Detected | Not Detected | Not Detected | High |